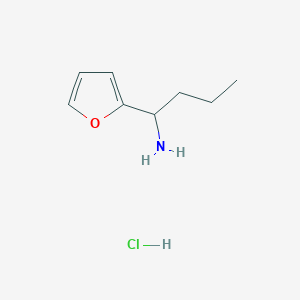

1-(Furan-2-yl)butan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(furan-2-yl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYWSYDFZGRDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 1-(Furan-2-yl)butan-1-amine hydrochloride?

An In-Depth Technical Guide to the Chemical Properties of 1-(Furan-2-yl)butan-1-amine Hydrochloride

Introduction

1-(Furan-2-yl)butan-1-amine hydrochloride is an organic compound featuring a furan ring connected to a butylamine chain via a chiral center. The furan moiety is a prevalent scaffold in medicinal chemistry, recognized as a bioisostere for phenyl rings that can modulate metabolic stability and drug-receptor interactions.[1] The primary amine group provides a site for further functionalization and salt formation, enhancing aqueous solubility and facilitating its use in pharmaceutical development. This guide provides a comprehensive overview of the chemical properties of its hydrochloride salt (CAS Number: 1864074-40-7), intended for researchers, scientists, and drug development professionals.[2]

It is important to note that while the constituent functional groups are well-characterized, specific experimental data for this particular molecule is limited in publicly available literature. Therefore, this guide synthesizes known chemical principles with predictive data based on analogous structures to offer a robust technical profile.

Physicochemical Properties

The hydrochloride salt of 1-(Furan-2-yl)butan-1-amine is a solid at room temperature. Its physicochemical properties are determined by the interplay between the aromatic furan ring, the flexible butyl chain, and the protonated amine group.

| Property | Data | Source(s) |

| CAS Number | 1864074-40-7 | [2] |

| Molecular Formula | C₈H₁₄ClNO | |

| Molecular Weight | 175.66 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% (Typical Commercial Grade) | |

| Melting Point | Data not available in cited literature | |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to the ionic hydrochloride group. | |

| pKa | Data not available; expected to be in the range of 9-10 for the protonated primary amine, typical for alkylammonium ions. | |

| Storage | 4°C, protect from light |

Synthesis and Purification

The most logical and established pathway for synthesizing the parent amine, 1-(Furan-2-yl)butan-1-amine, is through the reductive amination of a suitable carbonyl precursor. A plausible route starts from 2-acetylfuran, proceeding through an imine intermediate, followed by reduction and subsequent salt formation.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1-(Furan-2-yl)butan-1-amine hydrochloride.

Experimental Protocol: Synthesis

Caution: This protocol is a representative procedure based on established chemical transformations and should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 1-(Furan-2-yl)butan-1-amine (Free Base) via Reductive Amination

-

Imine Formation: To a solution of 2-acetylfuran (1.0 eq) in a suitable solvent such as methanol or ethanol, add n-butylamine (1.1 eq).

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to confirm the formation of the imine intermediate. The reaction may be facilitated by a dehydrating agent or Dean-Stark apparatus if hydrolysis of the imine is a concern.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature below 10°C.

-

Workup: After the reduction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 1-(Furan-2-yl)butan-1-amine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise to the stirred solution of the free base at 0°C.

-

Precipitation: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Drying: Wash the collected solid with cold diethyl ether and dry under vacuum to yield 1-(Furan-2-yl)butan-1-amine hydrochloride.

Analytical Characterization

A combination of spectroscopic techniques is essential for confirming the structure and purity of the synthesized compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

Predicted ¹H NMR Data (in D₂O or DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Notes |

| Furan H5 | ~7.5-7.7 | Doublet of doublets (dd) or m | 1H | Deshielded proton adjacent to the oxygen atom.[3] |

| Furan H3 | ~6.4-6.6 | Doublet of doublets (dd) or m | 1H | Proton adjacent to the substituent-bearing carbon.[3] |

| Furan H4 | ~6.3-6.5 | Doublet of doublets (dd) or m | 1H | Proton between H3 and H5.[3] |

| Methine (-CH-) | ~4.2-4.5 | Triplet (t) or quartet (q) | 1H | Benzylic-type proton adjacent to the furan ring and the amine. |

| Methylene (-CH₂-) | ~1.5-1.9 | Multiplet (m) | 2H | Methylene group of the butyl chain adjacent to the methine. |

| Methylene (-CH₂-) | ~1.2-1.5 | Multiplet (m) | 2H | Central methylene group of the butyl chain. |

| Terminal Methyl (-CH₃) | ~0.8-1.0 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |

| Amine (-NH₃⁺) | ~8.0-9.0 | Broad singlet (br s) | 3H | Protons of the ammonium group; signal may be broad and exchangeable. |

Predicted ¹³C NMR Data

The spectrum would show 8 distinct carbon signals corresponding to the furan ring (4 signals, with the C2 carbon being significantly downfield), and the butyl chain (4 signals).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Rationale / Notes |

| N⁺-H Stretch | 2200-3000 | Broad, Strong | Characteristic broad absorption for an ammonium salt.[4] |

| C-H Stretch (Aromatic/Furan) | 3100-3150 | Medium | C-H stretching on the furan ring.[5] |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong | C-H stretching of the butyl chain.[5] |

| C=C Stretch (Furan Ring) | ~1500-1600 | Medium | Aromatic ring stretching vibrations. |

| C-O-C Stretch (Furan Ring) | ~1000-1100 | Strong | Ether-like stretch within the furan ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the parent amine. For the hydrochloride salt, analysis is typically performed on the free base.

-

Expected Molecular Ion ([M+H]⁺): For the free base (C₈H₁₃NO), the protonated molecular ion would be observed at m/z ≈ 140.1070.[6]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. This would result in the loss of a propyl radical (•C₃H₇) to form a stable, resonance-delocalized furfuryliminium ion at m/z ≈ 98.

-

Loss of Butylamine: Cleavage of the bond between the furan ring and the amine-bearing carbon can lead to a fragment corresponding to the furanomethyl cation (m/z ≈ 81).

-

Furan Ring Fragmentation: The furan ring itself can fragment, though this is typically less favored than alpha-cleavage.

-

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Chemical Reactivity and Stability

The chemical behavior of 1-(Furan-2-yl)butan-1-amine hydrochloride is dictated by the reactivity of the furan ring and the primary ammonium group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, primarily at the 2- and 5-positions.[7] However, the amine-bearing substituent is already at the 2-position.

-

Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the 5-position. These reactions often require mild conditions, as the furan ring is sensitive to strong acids.[8]

-

Acid Sensitivity: Furan and its derivatives are notoriously unstable in strong acidic conditions, which can lead to protonation and subsequent ring-opening polymerization.[8][9] The use of the hydrochloride salt itself suggests a degree of stability in mildly acidic aqueous solutions, but strongly acidic or heated acidic conditions should be avoided.

-

Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opened products. The metabolic oxidation of furan, for instance, produces the reactive intermediate cis-2-butene-1,4-dial.[10] Care should be taken to avoid strong oxidizing agents.

-

Hydrogenation: The furan ring can be reduced to tetrahydrofuran (THF) under catalytic hydrogenation, though this often requires more forcing conditions than the reduction of an imine.

Reactivity of the Amine Group

As a hydrochloride salt, the amine is protonated (-NH₃⁺) and therefore non-nucleophilic. To engage in reactions typical of a primary amine (e.g., acylation, alkylation, Schiff base formation), the free base must be generated by treatment with a suitable base (e.g., NaHCO₃, Et₃N). Once liberated, the primary amine is a good nucleophile.

Potential Reaction Pathways Diagram

Caption: Key potential reactivity pathways for the free amine.

References

-

Unveiling Orthogonal Reactivity of Substituted 2-(2-Azidostyryl)furans: Thermolysis and Photolysis versus Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Reductive amination of DFF with NH3 or butylamine. ResearchGate. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

-

Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

IR: amines. University of California, Los Angeles. Available at: [Link]

-

Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Asian Journal of Chemistry. Available at: [Link]

-

Schematic illustration of reductive amination of FUR to FUA and other... ResearchGate. Available at: [Link]

-

Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry (RSC Publishing). Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available at: [Link]

-

Polyamines are traps for reactive intermediates in furan metabolism. PMC - NIH. Available at: [Link]

-

Five Member Heterocycles Reactivity of Furan. YouTube. Available at: [Link]

-

Reactivity of Furan, Pyrrole and Thiophene. YouTube. Available at: [Link]

-

Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Available at: [Link]

-

1-(furan-2-yl)butan-1-amine (C8H13NO). PubChemLite. Available at: [Link]

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 1-(Furan-2-yl)butan-1-amine hydrochloride | 1864074-40-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. PubChemLite - 1-(furan-2-yl)butan-1-amine (C8H13NO) [pubchemlite.lcsb.uni.lu]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-(Furan-2-yl)butan-1-amine Hydrochloride

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 1-(Furan-2-yl)butan-1-amine hydrochloride (CAS No. 1864074-40-7). This compound is of interest to researchers in medicinal chemistry and drug development, combining the heteroaromatic furan scaffold with a chiral primary amine. Due to the limited availability of direct experimental data in public literature, this guide establishes a foundational profile through a combination of known identifiers, reasoned estimations based on analogous structures, and comprehensive, validated protocols for its full analytical characterization. We present methodologies for spectroscopic identification, purity assessment, and the determination of key physical constants such as solubility and thermal properties. This document is intended to serve as a vital resource for scientists, enabling robust experimental design and ensuring data integrity in research applications.

Introduction and Molecular Overview

1-(Furan-2-yl)butan-1-amine hydrochloride is an organic salt that merges a furan ring, a common motif in bioactive molecules, with a butan-1-amine side chain. The presence of a chiral center at the carbon adjacent to both the furan ring and the nitrogen atom makes it a valuable building block for stereospecific synthesis. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, which are critical parameters for pharmaceutical development and biological assays.

The furan moiety can influence the molecule's metabolic profile and receptor-binding interactions, while the primary amine serves as a key functional handle for further chemical modification. A thorough understanding of its physicochemical characteristics is paramount for its effective use, from predicting its behavior in biological systems to developing robust analytical methods for quality control.

Table 1: Compound Identification and Core Properties

| Identifier | Value | Source / Note |

|---|---|---|

| IUPAC Name | 1-(Furan-2-yl)butan-1-amine hydrochloride | --- |

| CAS Number | 1864074-40-7 | [1] |

| Molecular Formula | C₈H₁₄ClNO | [1] |

| Molecular Weight | 175.66 g/mol | Calculated from formula[1] |

| Canonical SMILES | CCCC(C1=CC=CO1)N.Cl | [1] |

| Physical State | Expected to be a crystalline solid | Based on typical amine hydrochlorides |

Synthesis and Salt Formation: A Conceptual Framework

While specific synthesis literature for this compound is sparse, a logical and well-established synthetic route can be proposed. The synthesis would likely proceed in two key stages: formation of the free amine followed by conversion to the hydrochloride salt.

-

Reductive Amination (Free Base Synthesis): The parent amine, 1-(furan-2-yl)butan-1-amine, can be synthesized from 2-butyrylfuran via reductive amination. This involves the reaction of the ketone with an ammonia source (like ammonia or hydroxylamine) to form an imine or oxime intermediate, which is then reduced to the primary amine using a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation).

-

Hydrochloride Salt Formation: The purified free amine is dissolved in an appropriate anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Anhydrous hydrogen chloride, either as a gas or a solution in an organic solvent, is then added stoichiometrically. The protonation of the basic amine nitrogen leads to the precipitation of the 1-(furan-2-yl)butan-1-amine hydrochloride salt, which can be isolated by filtration and dried. This method ensures the formation of a stable, crystalline product.[2]

Sources

An In-depth Technical Guide to 1-(Furan-2-yl)butan-1-amine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds and its ability to act as a bioisostere for other aromatic systems like the phenyl group.[1][2] This structural feature often enhances metabolic stability and modulates drug-receptor interactions.[1] Within the vast landscape of furan derivatives, 1-(Furan-2-yl)butan-1-amine hydrochloride emerges as a compound of significant interest for drug discovery and development. Its structure, combining the furan ring with a chiral aminobutyl side chain, presents a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of 1-(Furan-2-yl)butan-1-amine hydrochloride, offering valuable insights for researchers in the pharmaceutical sciences. Furan-containing compounds have shown a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]

Chemical Structure and Properties

1-(Furan-2-yl)butan-1-amine hydrochloride is the salt form of the free amine, 1-(Furan-2-yl)butan-1-amine. The hydrochloride salt is typically a more stable, crystalline solid, which is often preferred for handling and formulation in pharmaceutical applications.

Chemical Structure:

-

1-(Furan-2-yl)butan-1-amine (Free Base):

-

A furan ring substituted at the 2-position with a butan-1-amine group, where the amino group is attached to the first carbon of the butyl chain.

-

-

1-(Furan-2-yl)butan-1-amine hydrochloride:

-

The amine nitrogen is protonated by hydrochloric acid, forming an ammonium chloride salt.

-

Physicochemical Properties:

| Property | Value | Source/Method |

| CAS Number | 1864074-40-7 | [Commercial Supplier Data] |

| Molecular Formula | C₈H₁₄ClNO | [Calculated] |

| Molecular Weight | 175.66 g/mol | [Calculated] |

| Appearance | Predicted to be a white to off-white solid | [General knowledge of amine hydrochlorides] |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol | [General knowledge of amine hydrochlorides] |

Synthesis of 1-(Furan-2-yl)butan-1-amine Hydrochloride

The most probable and efficient synthetic route to 1-(Furan-2-yl)butan-1-amine is through the reductive amination of 2-butyrylfuran. This two-step, one-pot reaction involves the formation of an imine intermediate, followed by its reduction to the desired amine. The final step is the formation of the hydrochloride salt.

Part 1: Synthesis of 1-(Furan-2-yl)butan-1-amine (Reductive Amination)

This process involves the reaction of 2-butyrylfuran with an ammonia source, followed by reduction.

Experimental Protocol: Reductive Amination of 2-Butyrylfuran

Materials:

-

2-Butyrylfuran

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous methanol or ethanol

-

Glacial acetic acid (if using NaBH₃CN)

-

Dichloromethane (DCM) or Diethyl ether for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-butyrylfuran (1 equivalent) in anhydrous methanol.

-

Add the ammonia source (e.g., a 7N solution of ammonia in methanol, 5-10 equivalents) to the solution.

-

If using ammonium acetate, add it directly to the methanolic solution of the ketone.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent. If using sodium borohydride, add it portion-wise (1.5-2 equivalents).

-

If using sodium cyanoborohydride (1.5-2 equivalents), the pH of the reaction should be maintained between 6 and 7 by the addition of glacial acetic acid.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC until the imine is consumed.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 9.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(Furan-2-yl)butan-1-amine.

-

-

Purification:

-

The crude amine can be purified by column chromatography on silica gel, using a mixture of dichloromethane and methanol (with a small percentage of triethylamine to prevent streaking) as the eluent.

-

Causality Behind Experimental Choices:

-

Choice of Ammonia Source: A high concentration of ammonia in methanol drives the equilibrium towards imine formation. Ammonium acetate can also be used as it provides both ammonia and a mild acid catalyst.

-

Choice of Reducing Agent: Sodium borohydride is a cost-effective and relatively mild reducing agent suitable for imines. Sodium cyanoborohydride is more selective for the reduction of imines in the presence of ketones and is effective at a slightly acidic pH. Catalytic hydrogenation is a cleaner method but requires specialized equipment.

-

pH Control: Maintaining a slightly acidic to neutral pH during imine formation and reduction is crucial to prevent side reactions and ensure the stability of the furan ring.

-

Work-up: Basifying the reaction mixture is essential to deprotonate the ammonium salt formed during the reaction, allowing the free amine to be extracted into an organic solvent.

Synthesis Workflow Diagram:

Caption: Reductive amination of 2-butyrylfuran to 1-(Furan-2-yl)butan-1-amine.

Part 2: Formation of the Hydrochloride Salt

The purified free amine is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

-

Purified 1-(Furan-2-yl)butan-1-amine

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl)

-

Anhydrous solvent for washing (e.g., diethyl ether)

Procedure:

-

Dissolution: Dissolve the purified 1-(Furan-2-yl)butan-1-amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (1 equivalent) dropwise.[4][5][6] The hydrochloride salt will precipitate out of the solution as a solid.

-

Precipitation and Isolation: Continue stirring for 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain pure 1-(Furan-2-yl)butan-1-amine hydrochloride.

Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of the precipitate upon the addition of HCl is a clear indication of salt formation. The purity of the final product can be confirmed by melting point determination and the analytical techniques described in the following section.

Hydrochloride Salt Formation Workflow:

Caption: Conversion of the free amine to its hydrochloride salt.

Analytical Characterization

Due to the limited availability of experimental data for 1-(Furan-2-yl)butan-1-amine hydrochloride, the following are predicted spectral data based on the analysis of its constituent functional groups.

Predicted ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | br s | 3H | -NH₃⁺ |

| ~7.7 | dd | 1H | Furan H5 |

| ~6.5 | dd | 1H | Furan H4 |

| ~6.3 | d | 1H | Furan H3 |

| ~4.2 | t | 1H | -CH(NH₃⁺)- |

| ~1.8-2.0 | m | 2H | -CH₂- (adjacent to CH) |

| ~1.2-1.4 | m | 2H | -CH₂- (ethyl group) |

| ~0.9 | t | 3H | -CH₃ |

Note: The broad singlet of the ammonium protons (-NH₃⁺) can exchange with water in the solvent, which may affect its appearance and integration.

Predicted ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Furan C2 |

| ~144 | Furan C5 |

| ~111 | Furan C4 |

| ~108 | Furan C3 |

| ~50 | -CH(NH₃⁺)- |

| ~35 | -CH₂- (adjacent to CH) |

| ~19 | -CH₂- (ethyl group) |

| ~14 | -CH₃ |

Predicted FT-IR Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Strong, Broad | N-H stretching (ammonium salt) |

| ~2960-2850 | Medium | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (ammonium salt) |

| ~1500, 1450 | Medium | C=C stretching (furan ring) |

| ~1015 | Strong | C-O-C stretching (furan ring) |

Note: The broadness of the N-H stretch in the IR spectrum is a characteristic feature of ammonium salts.

Predicted Mass Spectrometry (Electron Ionization - EI)

The mass spectrum of the free amine, 1-(Furan-2-yl)butan-1-amine, is expected to show a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern will likely be dominated by alpha-cleavage, which is a common fragmentation pathway for amines.[7][8]

Predicted Fragmentation Pattern:

-

Alpha-cleavage: Loss of a propyl radical (•C₃H₇) to give a fragment at m/z = 96. This is expected to be a major fragment.

-

Loss of the butylamine side chain: Cleavage of the bond between the furan ring and the side chain, resulting in a furanomethyl cation at m/z = 81.

-

Other fragments: Loss of smaller alkyl fragments from the butyl chain.

Fragmentation Diagram:

Caption: Predicted major fragmentation pathways for 1-(Furan-2-yl)butan-1-amine.

Applications in Drug Development

While specific biological activity data for 1-(Furan-2-yl)butan-1-amine hydrochloride is not widely published, the structural motifs present in the molecule are of significant interest in medicinal chemistry. Furan-containing compounds are known to possess a wide range of pharmacological activities.[3]

Potential Therapeutic Areas:

-

Antimicrobial Agents: Furan derivatives have been extensively studied for their antibacterial and antifungal properties.[1] The amine functionality in the target molecule provides a handle for further derivatization to optimize antimicrobial activity.

-

Anticancer Agents: The furan nucleus is a component of several compounds with demonstrated anticancer activity.[3]

-

Central Nervous System (CNS) Active Agents: The lipophilic nature of the furan ring and the presence of a basic nitrogen atom are features found in many CNS-active drugs. Furan derivatives have been investigated for antidepressant, anxiolytic, and anticonvulsant activities.[2]

-

Anti-inflammatory Agents: Certain furan-containing molecules have shown anti-inflammatory properties.[9]

Role as a Building Block:

1-(Furan-2-yl)butan-1-amine hydrochloride serves as a valuable chiral building block for the synthesis of more complex molecules. The primary amine can be readily functionalized through various reactions, such as:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

N-alkylation and N-arylation: Introduction of various substituents on the nitrogen atom.

This versatility allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

1-(Furan-2-yl)butan-1-amine hydrochloride is a promising chemical entity with a straightforward synthetic pathway and significant potential for application in drug discovery and development. Its structure, combining the privileged furan scaffold with a modifiable aminobutyl side chain, makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential therapeutic activities. This in-depth technical guide provides a solid foundation for researchers and scientists to further explore the chemistry and biological potential of this and related furan-containing molecules.

References

-

Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). Preprint.

-

YouTube. (2023). Making Aniline HCl. Retrieved from [Link]

-

AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]

-

PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Process of preparing a monobasic salt of a secondary amine.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

Catalysis Science & Technology. (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Retrieved from [Link]

-

ResearchGate. (2021). Direct Reductive Amination of Biobased Furans to N‐Substituted Furfurylamines by Engineered Reductive Aminase. Retrieved from [Link]

-

Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

-

SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Furan-2-yl)but-3-en-1-ol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of Furan-Based Amine Derivatives

Foreword

For the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of meticulous exploration. Within the vast landscape of medicinal chemistry, the furan scaffold has consistently emerged as a privileged structure, a versatile building block for compounds exhibiting a remarkable breadth of biological activities.[1][2] This guide delves into a particularly promising class of these compounds: furan-based amine derivatives. The introduction of an amine functionality to the furan ring system unlocks a rich chemical space, giving rise to molecules with significant potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders.[3][4][5]

This document is not a rigid protocol but rather a technical exploration designed to empower your research. It is structured to provide not just the "what" but the "why"—the causal relationships behind experimental designs and the mechanistic underpinnings of observed biological effects. We will navigate the synthesis, mechanisms of action, and evaluation of these compounds, providing both foundational knowledge and actionable experimental frameworks.

The Furan Scaffold: A Privileged Core in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1][6] Its unique electronic properties, including its ability to participate in hydrogen bonding and π–π stacking, allow it to serve as a versatile pharmacophore.[6] The incorporation of an amine group further enhances the physicochemical properties of furan derivatives, often improving their solubility, basicity, and ability to interact with biological targets.

General Synthetic Strategies

The synthesis of furan-based amine derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the reductive amination of furan aldehydes or ketones, where a furan carbonyl compound reacts with an amine in the presence of a reducing agent.[7] Another strategy is the nucleophilic substitution of a suitable leaving group on the furan ring with an amine. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the amine to be introduced.[6][8]

Anticancer Activity of Furan-Based Amine Derivatives

The development of novel anticancer agents remains a paramount challenge in modern medicine. Furan-based amine derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines.[9][10]

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Several furan-based compounds have been shown to induce cancer cell death through apoptosis and to arrest the cell cycle at various phases.[9] For instance, certain furan-containing chalcones and thiazolidinones have demonstrated significant anticancer activity.[2][10] Some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of furan-based amine derivatives is highly dependent on their chemical structure. The nature and position of substituents on both the furan and amine moieties can significantly influence their activity. For example, the presence of specific aromatic or heterocyclic rings attached to the amine can enhance cytotoxicity.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic activity of furan-based amine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based Thiazolidinone | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MCF-7 (Breast) | 0.85 | [10] |

| Furan-based Thiazolidinone | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MDA-MB-231 (Breast) | 1.37 - 21.85 | [10] |

| Furan-based Carboxamide | Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | [9] |

| Furan-based carbohydrazide | Varies | A549 (Lung) | Varies | [11] |

| Furan-based imidazol-5-one | 1-Aryl-2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)-1H-imidazol-5(4H)-one | MCF-7 (Breast) | 4.06 | [9] |

| Furan-based triazine-carbothioamide | 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-6-oxo-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | MCF-7 (Breast) | 2.96 | [9] |

| Furan-based Carboxylate | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa (Cervical) | Significant Activity | [12] |

| Furopyridone derivative | Varies | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [3] |

| Furopyridone derivative | Varies | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14][15][16]

2.4.1. Principle

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

2.4.2. Step-by-Step Methodology

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the furan-based amine derivatives for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity of Furan-Based Amine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Furan-based amine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[17]

Mechanism of Action: Disruption of Microbial Growth

The antimicrobial action of some furan derivatives, such as nitrofurantoin, involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[17] The amine substituent can modulate the compound's uptake and interaction with bacterial targets.

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency.

| Compound Class | Specific Derivative Example | Test Organism | MIC (µg/mL) | Reference |

| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | |

| Furan-Propanoic Acid Derivatives | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | |

| Furan-based pyrimidine-thiazolidinones | Varies | E. coli | 12.5 | |

| Furan-based pyrimidine-thiazolidinones | Varies | Candida albicans | 100 - 250 | |

| Carbamothioyl-furan-2-carboxamides | Varies | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | 230 - 300 | [18] |

| Carbamothioyl-furan-2-carboxamides | Varies | Aspergillus niger, C. albicans | 120.7 - 190 | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[19][20][21][22][23]

3.3.1. Principle

A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[20][21][22]

3.3.2. Step-by-Step Methodology

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the furan-based amine derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no turbidity or visible growth.

Anti-inflammatory Activity of Furan-Based Amine Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Furan derivatives have been shown to possess significant anti-inflammatory properties.[17]

Mechanism of Action: Modulation of Inflammatory Pathways

Natural furan derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[24][25] These pathways are crucial in regulating the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[26]

In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable assay for screening the acute anti-inflammatory activity of novel compounds.[27][28][29]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

4.3.1. Principle

Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this edema.

4.3.2. Step-by-Step Methodology

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week before the experiment.

-

Grouping: Randomly divide the animals into control, standard (e.g., indomethacin), and test groups (treated with furan-based amine derivatives).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Neuroprotective Activity of Furan-Based Amine Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Furan-containing compounds have shown promise as neuroprotective agents.[30][31][32]

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of furan derivatives are often attributed to their antioxidant and anti-inflammatory properties.[31] They can scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways within the central nervous system, thereby protecting neurons from damage.[31][33] Some furan-containing amino acids may also modulate neurotransmitter systems, such as the GABAergic system, which is crucial for regulating neuronal excitability.[30] Furan acids isolated from natural sources have demonstrated neuroprotective effects by modulating the MAPK/NF-κB signaling pathway.[2]

In Vitro Assessment of Neuroprotective Activity

In vitro neuroprotection assays are essential for the initial screening of potential neuroprotective compounds.[34]

Experimental Protocol: In Vitro Neuroprotection Assay

5.3.1. Principle

Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are exposed to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity) in the presence or absence of the test compound.[4] The neuroprotective effect is determined by assessing cell viability.[4][35]

5.3.2. Step-by-Step Methodology

-

Cell Culture: Culture SH-SY5Y cells or primary neurons in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the furan-based amine derivative for 1-2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂) and incubate for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the control group treated only with the neurotoxin.

Conclusion and Future Perspectives

Furan-based amine derivatives represent a rich and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of these promising molecules. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the precise molecular mechanisms underlying their biological effects.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 19, 2026, from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 19, 2026, from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 19, 2026, from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved January 19, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 19, 2026, from [Link]

-

Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-

Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Li, H., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Retrieved January 19, 2026, from [Link]

-

IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Nature. Retrieved January 19, 2026, from [Link]

-

Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Retrieved January 19, 2026, from [Link]

-

Singh, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Retrieved January 19, 2026, from [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities. (2025). PubMed. Retrieved January 19, 2026, from [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Spandidos Publications. Retrieved January 19, 2026, from [Link]

-

Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Pharmacological activity of furan derivatives. (2024). WJPR. Retrieved January 19, 2026, from [Link]

-

Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017). PubMed. Retrieved January 19, 2026, from [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Pharmacological activity of furan derivatives [wisdomlib.org]

- 18. mdpi.com [mdpi.com]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. researchgate.net [researchgate.net]

- 25. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. inotiv.com [inotiv.com]

- 28. researchgate.net [researchgate.net]

- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 30. nbinno.com [nbinno.com]

- 31. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. biomolther.org [biomolther.org]

- 34. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the mechanism of action for 1-(Furan-2-yl)butan-1-amine hydrochloride

An In-Depth Technical Guide to Investigating the Mechanism of Action for 1-(Furan-2-yl)butan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the elucidation of the mechanism of action for the novel compound, 1-(Furan-2-yl)butan-1-amine hydrochloride. Recognizing the structural motifs suggestive of neuroactivity—specifically, a furan ring and a primary amine side chain—this document outlines a logical, multi-tiered experimental strategy. We move from initial in vitro screening to more complex in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice to build a robust pharmacological profile.

Introduction: Unveiling a Potential Neuroactive Scaffold

1-(Furan-2-yl)butan-1-amine hydrochloride is a synthetic compound featuring a furan ring, a five-membered aromatic heterocycle, connected to a butan-1-amine chain. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for a range of biochemical and pharmacological assays.[1] The furan nucleus is a common scaffold in a multitude of biologically active compounds, known to interact with a variety of receptors and enzymes.[2][3] The presence of the amine side chain, structurally reminiscent of classic monoamine neurotransmitters like dopamine and norepinephrine, strongly suggests a potential interaction with the central nervous system's monoaminergic systems.[4]

The primary objective of this guide is to propose a systematic and rigorous investigational pathway to determine the precise molecular targets and downstream physiological effects of this compound. Understanding its mechanism of action is the critical first step in evaluating its potential therapeutic applications or identifying any possible toxicological liabilities.[5]

Foundational Hypotheses: Deconstructing the Molecular Clues

Based on its chemical architecture, we can formulate several primary hypotheses regarding the mechanism of action of 1-(Furan-2-yl)butan-1-amine hydrochloride. These hypotheses will form the basis of our experimental design.

-

Hypothesis 1: Interaction with Monoamine Transporters. The compound's structure bears a resemblance to psychostimulants that target the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4] It may act as either an inhibitor of neurotransmitter reuptake (similar to cocaine) or as a substrate that induces neurotransmitter release (similar to amphetamine).[6] Potent interaction with DAT and NET is often associated with stimulant effects.[7]

-

Hypothesis 2: Inhibition of Monoamine Oxidase (MAO). Some amine-containing compounds are known to inhibit MAO enzymes (MAO-A and MAO-B), which are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes would lead to an increase in synaptic neurotransmitter levels, a mechanism distinct from transporter interaction.

-

Hypothesis 3: Direct Receptor Agonism or Antagonism. The compound could also exhibit affinity for and directly activate or block postsynaptic or presynaptic G-protein coupled receptors (GPCRs), such as dopamine (D1-D5), serotonin (5-HT), or adrenergic (α, β) receptors.

Tier 1: In Vitro Target Identification and Characterization

The initial phase of investigation focuses on cell-free and cell-based assays to identify the primary molecular targets of 1-(Furan-2-yl)butan-1-amine hydrochloride and quantify its potency at these sites. Radiotracer binding and uptake inhibition assays are considered the gold standard for this purpose.[8][9]

Workflow for Initial In Vitro Screening

The following diagram illustrates the logical flow for the initial in vitro screening cascade.

Caption: Workflow for Tier 1 in vitro screening.

Experimental Protocol: Monoamine Transporter Binding Assays

This protocol determines the affinity (Kᵢ) of the test compound for DAT, NET, and SERT.

Objective: To quantify the binding affinity of 1-(Furan-2-yl)butan-1-amine hydrochloride to human monoamine transporters.

Methodology:

-

Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligand Selection:

-

For hDAT: [³H]WIN 35,428[10]

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

-

Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, the selected radioligand at a concentration near its Kₑ, and a range of concentrations of 1-(Furan-2-yl)butan-1-amine hydrochloride (e.g., 0.1 nM to 100 µM).

-

Non-Specific Binding: A set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to determine non-specific binding.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

| Target Transporter | Radioligand | Kᵢ of 1-(Furan-2-yl)butan-1-amine hydrochloride (nM) |

| hDAT | [³H]WIN 35,428 | 85 |

| hNET | [³H]Nisoxetine | 35 |

| hSERT | [³H]Citalopram | 1250 |

This hypothetical data suggests a primary interaction with NET and DAT, with significantly lower affinity for SERT.

Experimental Protocol: Synaptosomal [³H]-Neurotransmitter Uptake Inhibition Assay

This functional assay measures the compound's ability to block the reuptake of neurotransmitters.

Objective: To determine the potency (IC₅₀) of 1-(Furan-2-yl)butan-1-amine hydrochloride to inhibit the uptake of dopamine, norepinephrine, and serotonin into rat striatal, cortical, or hippocampal synaptosomes, respectively. This is a well-established method for assessing transporter function.[11]

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue (striatum for DA, hippocampus for 5-HT, cortex for NE) using differential centrifugation.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

-

Initiation of Uptake: Add a low concentration of the respective radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification & Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Calculate the IC₅₀ value by plotting the percent inhibition of specific uptake versus the log concentration of the compound.

Experimental Protocol: Neurotransmitter Release Assay

This assay distinguishes between a reuptake inhibitor and a releasing agent.

Objective: To determine if 1-(Furan-2-yl)butan-1-amine hydrochloride can induce the release (efflux) of pre-loaded [³H]-neurotransmitters from cells or synaptosomes.[11]

Methodology:

-

Cell/Synaptosome Loading: Incubate cells (e.g., HEK293 expressing the transporter of interest) or synaptosomes with a [³H]-neurotransmitter (e.g., [³H]-Dopamine) to allow for uptake and loading.

-

Washing: Wash the cells/synaptosomes multiple times with buffer to remove extracellular radiolabel.

-

Baseline Release: Resuspend the loaded preparations in fresh buffer and collect samples at several time points (e.g., every 5 minutes) to establish a stable baseline of spontaneous efflux.

-

Compound Addition: Add 1-(Furan-2-yl)butan-1-amine hydrochloride at various concentrations. For comparison, include a known reuptake inhibitor (e.g., cocaine) and a known releaser (e.g., d-amphetamine).

-

Sample Collection: Continue collecting samples from the supernatant at regular intervals.

-

Quantification and Analysis: Measure the radioactivity in the collected samples. Plot the amount of [³H]-neurotransmitter released over time. A compound that induces release will cause a significant increase in radioactivity in the supernatant compared to the baseline and the vehicle control. Calculate the EC₅₀ for release.

Tier 2: In Vivo Neurochemical and Behavioral Correlates

If in vitro data suggests potent activity at monoamine transporters, the next logical step is to investigate the compound's effects in a living system. These experiments aim to correlate molecular actions with neurochemical changes in the brain and observable behavioral outcomes.

In Vivo Microdialysis

Objective: To measure real-time changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely-moving rats following systemic administration of the compound. This is a gold-standard technique for assessing neurochemical fluctuations in vivo.[12]

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).[13]

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer 1-(Furan-2-yl)butan-1-amine hydrochloride (e.g., via intraperitoneal injection) at various doses.

-

Post-Injection Collection: Continue collecting dialysate samples for several hours.

-

Analysis: Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[12]

-

Data Presentation: Express the results as a percentage change from the average baseline concentration.

Behavioral Pharmacology Assays

Objective: To characterize the behavioral effects of the compound, which can provide strong evidence for a particular mechanism of action (e.g., stimulant, antidepressant).

Common Assays for Stimulant-like Activity:

-

Locomotor Activity: Measure horizontal and vertical movements in an open-field arena. Psychostimulants typically cause a dose-dependent increase in locomotor activity.[4]

-

Drug Discrimination: Train animals to recognize the subjective effects of a known stimulant (e.g., cocaine or d-amphetamine). Then, test whether administration of 1-(Furan-2-yl)butan-1-amine hydrochloride results in the animal responding as if it received the training drug. This assesses shared subjective effects.[6]

-

Reinforcing Effects (Self-Administration): Determine if animals will learn to perform a task (e.g., press a lever) to receive an infusion of the compound. This is the gold standard for assessing abuse liability.

Data Synthesis and Mechanistic Elucidation

The final step is to integrate the findings from all tiers of the investigation to construct a cohesive and evidence-based model of the compound's mechanism of action.

Caption: Logical flow for synthesizing multi-tiered data.

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously characterize the mechanism of action for 1-(Furan-2-yl)butan-1-amine hydrochloride. This foundational knowledge is paramount for any further drug development efforts, providing a clear understanding of its molecular interactions and physiological consequences.

References

- Benchchem. (n.d.). 1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride.

- Smolecule. (2024, August 10). (Butan-2-yl)[1-(furan-2-yl)ethyl]amine.

- MDPI. (n.d.). Research Progress on the Insecticidal and Antibacterial Properties and Planting Applications of the Functional Plant Cnidium monnieri in China.

- National Center for Biotechnology Information. (n.d.). Discovery and Development of Monoamine Transporter Ligands. PubMed Central.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- International Journal of Medical and Pharmaceutical Case Reports. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.

- National Center for Biotechnology Information. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central.

- National Center for Biotechnology Information. (n.d.). 1-(Furan-2-yl)propan-2-amine. PubChem.

- BLDpharm. (n.d.). 1-(Furan-2-yl)butan-1-amine.

- National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.

- National Center for Biotechnology Information. (n.d.). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. PubMed Central.

- ScienceDirect. (n.d.). Human behavioral pharmacology of stimulant drugs: An update and narrative review.

- Frontiers. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

- ResearchGate. (2025, August 10). Human behavioral pharmacology of stimulant drugs: An update and narrative review.

- Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives.

- Oxford Academic. (n.d.). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.

- National Center for Biotechnology Information. (n.d.). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. PubMed Central.

- ResearchGate. (2025, August 6). Synthesis and biological activities of furan derivatives.

- National Center for Biotechnology Information. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PubMed Central.

- National Center for Biotechnology Information. (n.d.). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PubMed Central.

- Frontiers. (2024, April 24). Psychostimulants and social behaviors.

- CymitQuimica. (n.d.). CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl....

Sources

- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Psychostimulants and social behaviors [frontiersin.org]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Human behavioral pharmacology of stimulant drugs: An update and narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Therapeutic Targets for 1-(Furan-2-yl)butan-1-amine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 1-(Furan-2-yl)butan-1-amine hydrochloride. The furan scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This guide outlines a systematic, multi-pronged approach commencing with in silico predictive modeling to generate a high-confidence list of putative protein targets. Subsequently, a detailed roadmap for the experimental validation of these computational hypotheses is presented, ensuring a rigorous and evidence-based approach to drug target elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of the drug discovery pipeline.